molecular formula C5H6N2O2 B13965173 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone

Cat. No.: B13965173
M. Wt: 126.11 g/mol
InChI Key: BTLSLNRVQLVJCD-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms This compound is characterized by the presence of a hydroxy group at the second position and an ethanone group at the first position of the imidazole ring

Preparation Methods

The synthesis of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of glyoxal with ammonia, which forms the imidazole ring. The hydroxy group can be introduced through subsequent hydroxylation reactions. Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product. Reaction conditions typically include controlled temperatures, pH levels, and the use of specific catalysts to facilitate the formation of the desired compound .

Chemical Reactions Analysis

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. .

Scientific Research Applications

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, including its use in drug development for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group and the imidazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone can be compared with other imidazole derivatives, such as:

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

4-acetyl-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C5H6N2O2/c1-3(8)4-2-6-5(9)7-4/h2H,1H3,(H2,6,7,9)

InChI Key

BTLSLNRVQLVJCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(=O)N1

Origin of Product

United States

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